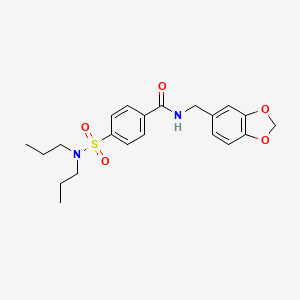![molecular formula C25H23FN2O5 B11541140 4-[(E)-{[2-(3,4-Dimethylphenoxy)acetamido]imino}methyl]-2-methoxyphenyl 3-fluorobenzoate](/img/structure/B11541140.png)
4-[(E)-{[2-(3,4-Dimethylphenoxy)acetamido]imino}methyl]-2-methoxyphenyl 3-fluorobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a complex organic molecule with a fascinating structure. Let’s break it down:
Chemical Formula: C26H24FNO5
IUPAC Name: Methyl 4-[(E)-{[2-(3,4-dimethylphenoxy)acetamido]imino}methyl]benzoate
Molecular Weight: Approximately 451.47 g/mol
Méthodes De Préparation
Synthetic Routes:: The synthesis of this compound involves several steps. One common approach is the Suzuki–Miyaura coupling . This reaction allows the formation of carbon–carbon bonds through the cross-coupling of organoboron compounds with organic halides or pseudohalides. The key steps include oxidative addition and transmetalation .
Reaction Conditions::Organoboron Reagent: A boron-containing compound (e.g., boronic acid or boronate ester)
Palladium Catalyst: Typically Pd(PPh₃)₄ or related complexes
Base: Often a strong base like potassium carbonate (K₂CO₃)
Solvent: Commonly an aprotic solvent (e.g., DMF, DMSO, or toluene)
Analyse Des Réactions Chimiques
This compound can undergo various reactions:
Arylation: It can participate in Suzuki–Miyaura cross-coupling reactions, forming new carbon–carbon bonds.
Substitution: The fluorine atom can be substituted under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid.
Applications De Recherche Scientifique
Medicine: Investigate its potential as a drug candidate due to its unique structure.
Materials Science: Explore its use in functional materials or polymers.
Biological Studies: Investigate its interactions with biological targets.
Mécanisme D'action
The exact mechanism of action remains an active area of research. It likely involves interactions with specific molecular targets, affecting cellular processes.
Comparaison Avec Des Composés Similaires
While there are no direct analogs, we can compare it to related molecules such as other benzoates or boron-containing compounds.
Propriétés
Formule moléculaire |
C25H23FN2O5 |
|---|---|
Poids moléculaire |
450.5 g/mol |
Nom IUPAC |
[4-[(E)-[[2-(3,4-dimethylphenoxy)acetyl]hydrazinylidene]methyl]-2-methoxyphenyl] 3-fluorobenzoate |
InChI |
InChI=1S/C25H23FN2O5/c1-16-7-9-21(11-17(16)2)32-15-24(29)28-27-14-18-8-10-22(23(12-18)31-3)33-25(30)19-5-4-6-20(26)13-19/h4-14H,15H2,1-3H3,(H,28,29)/b27-14+ |
Clé InChI |
ZQMPTBUQEHAXDL-MZJWZYIUSA-N |
SMILES isomérique |
CC1=C(C=C(C=C1)OCC(=O)N/N=C/C2=CC(=C(C=C2)OC(=O)C3=CC(=CC=C3)F)OC)C |
SMILES canonique |
CC1=C(C=C(C=C1)OCC(=O)NN=CC2=CC(=C(C=C2)OC(=O)C3=CC(=CC=C3)F)OC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(3E,5E)-3,5-bis[(4-nitrophenyl)methylidene]-1-propylpiperidin-4-one](/img/structure/B11541087.png)
![2,4-dibromo-6-[(E)-{[2-(3,4-dimethylphenyl)-1,3-benzoxazol-5-yl]imino}methyl]benzene-1,3-diol](/img/structure/B11541088.png)
![2-[(1-bromonaphthalen-2-yl)oxy]-N'-[(E)-(5-methylfuran-2-yl)methylidene]butanehydrazide](/img/structure/B11541092.png)

![2-(4-bromo-2-methoxyphenoxy)-N'-[(E)-(2-hydroxy-3-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11541099.png)

![4-bromo-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B11541105.png)
![2-[(2-nitrophenyl)amino]-2-oxoethyl N-(phenylcarbonyl)methioninate](/img/structure/B11541108.png)
![2-chloro-6-[(E)-{[2-phenoxy-5-(trifluoromethyl)phenyl]imino}methyl]phenol](/img/structure/B11541114.png)
![N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]benzenesulfonamide](/img/structure/B11541116.png)
![2-[(E)-{2-[(3,4-dimethylphenoxy)acetyl]hydrazinylidene}methyl]phenyl 4-nitrobenzoate](/img/structure/B11541128.png)

![4-nitro-2-[(E)-{2-[(2-nitrophenoxy)acetyl]hydrazinylidene}methyl]phenyl benzoate](/img/structure/B11541144.png)
